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Compound Name: Flupentixol

Cat. No.: B1673465 Get Quote

An In-depth Technical Guide on the Molecular and Chemical Properties of Flupentixol

Introduction
Flupentixol is a typical antipsychotic medication belonging to the thioxanthene class.[1][2] It is

utilized in the management of psychotic disorders such as schizophrenia and, at lower

dosages, exhibits antidepressant properties.[3][4] Structurally related to the phenothiazines, its

therapeutic effects are primarily attributed to its potent antagonism of dopamine receptors in

the central nervous system.[1][2] Flupentixol exists as two distinct geometric isomers, with the

cis(Z)-isomer being the pharmacologically active form.[5][6] This guide provides a

comprehensive overview of the molecular structure, chemical properties, mechanism of action,

and metabolic pathways of Flupentixol for researchers and drug development professionals.

Molecular Structure and Stereochemistry
Flupentixol is a tricyclic compound characterized by a thioxanthene core structure. The

molecule's pharmacological activity is critically dependent on its stereochemistry.

Chemical Identity
The fundamental identifiers and molecular formula for Flupentixol are summarized below.
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Identifier Value

IUPAC Name
2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-

ylidene]propyl]piperazin-1-yl]ethanol[5]

CAS Number 2709-56-0[7][8]

Molecular Formula C₂₃H₂₅F₃N₂OS[5][7][8]

Synonyms Flupenthixol, Fluanxol, Depixol[5][7]

Stereoisomerism
Flupentixol exists as two geometric isomers: cis(Z)-Flupentixol and trans(E)-Flupentixol.
The therapeutic efficacy of the drug is almost exclusively attributed to the cis(Z)-isomer, which

is a potent neuroleptic agent.[6][7][9] The trans(E)-isomer is considered pharmacologically

inactive or significantly less active.[6][9] This stereospecificity is crucial, as the cis(Z)

configuration allows for the correct orientation to bind effectively to target receptors.[9] The

synthesis of Flupentixol often requires careful control to maximize the yield of the desired Z-

isomer.[6][10]

Physicochemical Properties
The chemical properties of Flupentixol influence its absorption, distribution, metabolism, and

excretion (ADME) profile. Key quantitative data are presented in the table below.

Property Value Source

Molecular Weight 434.52 g/mol [7]

logP (Octanol/Water) 4.602 Cheméo[11]

Water Solubility 3.00 mg/L HMDB[12]

Melting Point (Dihydrochloride) 237-239 °C ChemBK[13]

pKa (strongest basic) 8.0 (Predicted) HMDB[2]

Flupentixol is a lipophilic compound, as indicated by its high logP value, which facilitates its

passage across the blood-brain barrier. Its low water solubility is overcome in pharmaceutical
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formulations, such as the decanoate ester for long-acting intramuscular injections, which allows

for slow release and hydrolysis to the active compound.[14]

Pharmacodynamics and Mechanism of Action
The antipsychotic and antidepressant effects of Flupentixol are a result of its interaction with

multiple neurotransmitter systems.

Dopamine Receptor Antagonism
The primary mechanism of action for Flupentixol's antipsychotic effects is the blockade of

postsynaptic dopamine D₁ and D₂ receptors in the central nervous system.[1][14][15]

Overactivity in mesolimbic dopamine pathways is associated with the positive symptoms of

schizophrenia (e.g., hallucinations, delusions), and by inhibiting these receptors, Flupentixol
mitigates these symptoms.[14] The active cis(Z)-isomer demonstrates high and roughly equal

affinity for both D₁ and D₂ receptors.[5][16]

Serotonin Receptor Antagonism
Flupentixol also acts as an antagonist at serotonin 5-HT₂A receptors.[3][15] This action is

thought to contribute to its efficacy against the negative symptoms of schizophrenia and to its

antidepressant effects at lower doses.[3][5] The antagonism of 5-HT₂A receptors can modulate

dopamine and norepinephrine release, providing a broader therapeutic profile.[17]

Other Receptor Interactions
Flupentixol exhibits weaker binding affinity for α₁-adrenergic and histamine H₁ receptors.[15]

[18] Blockade of these receptors is generally associated with side effects such as orthostatic

hypotension and sedation, respectively, though Flupentixol is considered a non-sedating

antipsychotic.[1]
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Figure 1: Flupentixol's antagonism of dopamine and serotonin receptors.

Experimental Protocols: Receptor Binding Assay
To quantify the binding affinity (Ki) of Flupentixol for its target receptors, a competitive

radioligand binding assay is a standard and robust method.[19]

Objective
To determine the inhibitory constant (Ki) of cis(Z)-Flupentixol for the human dopamine D₂

receptor expressed in a stable cell line.

Materials
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Receptor Source: Membrane preparation from HEK-293 cells stably expressing the human

D₂ receptor.

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂ antagonist).

Test Compound: cis(Z)-Flupentixol dihydrochloride.

Non-specific Binding Control: Haloperidol (10 µM) or another potent D₂ antagonist.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter,

microplate reader.

Methodology
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to

pellet the cell membranes. Resuspend the membrane pellet in the assay buffer and

determine the total protein concentration (e.g., via Bradford assay).

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically

10-20 µg protein/well), and the radioligand at a concentration near its dissociation constant

(Kd).

Competition Curve: Add varying concentrations of cis(Z)-Flupentixol (e.g., 10⁻¹¹ M to 10⁻⁵

M) to the wells.

Controls:

Total Binding: Wells containing only membranes and radioligand.

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration

(10 µM) of an unlabeled antagonist like haloperidol.

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.
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Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester. This separates the receptor-bound radioligand (trapped on the filter) from the

unbound radioligand. Wash the filters with ice-cold assay buffer.

Quantification: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of Flupentixol.

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value

(the concentration of Flupentixol that inhibits 50% of specific radioligand binding).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Figure 2: Workflow for a competitive radioligand binding assay.

Metabolism and Degradation
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Flupentixol is extensively metabolized in the liver before excretion.[20] The primary metabolic

routes involve modification of the thioxanthene ring system and the piperazine side chain.

The main pathways of Flupentixol metabolism are:

Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring to form flupentixol
sulfoxide.[20][21]

N-dealkylation: Removal of the hydroxyethyl group from the piperazine side chain.[20][21]

Glucuronic Acid Conjugation: Conjugation of the terminal hydroxyl group on the side chain

with glucuronic acid to form a more water-soluble glucuronide metabolite, facilitating

excretion.[20][21]

The resulting metabolites are largely inactive and are excreted primarily in the feces, with a

smaller portion eliminated in the urine.[20][21]
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Figure 3: Major metabolic pathways of Flupentixol.

Conclusion
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Flupentixol's therapeutic utility is deeply rooted in its specific molecular structure and resulting

chemical properties. The cis(Z)-isomer is the key to its potent antagonism of both dopamine

D₁/D₂ and serotonin 5-HT₂A receptors. Its lipophilicity allows for central nervous system

penetration, while its extensive hepatic metabolism dictates its pharmacokinetic profile. A

thorough understanding of these fundamental characteristics is essential for its effective clinical

application and for the development of novel therapeutics targeting similar neurological

pathways.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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